Ammonium fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

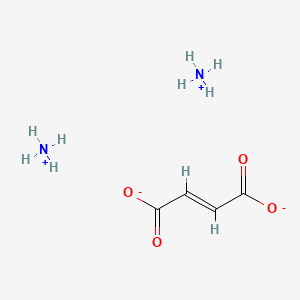

Diammonium fumarate is a chemical compound with the formula (NH₄)₂C₄H₂O₄. It is the ammonium salt of fumaric acid and is known for its applications in various fields, including food additives, pharmaceuticals, and industrial processes . As a food additive, it is designated with the E number E368 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium fumarate can be synthesized through the neutralization of fumaric acid with ammonium hydroxide. The reaction typically involves dissolving fumaric acid in water and gradually adding ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain dithis compound crystals .

Industrial Production Methods: Industrial production of dithis compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crystalline form of dithis compound is preferred for its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Diammonium fumarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce fumaric acid.

Reduction: Under specific conditions, it can be reduced to succinic acid.

Substitution: Dithis compound can participate in substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reactions with metal salts can lead to the formation of metal fumarates.

Major Products Formed:

Oxidation: Fumaric acid.

Reduction: Succinic acid.

Substitution: Metal fumarates.

Scientific Research Applications

Diammonium fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Dithis compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: Used as a food additive, it acts as an acidity regulator and preservative

Mechanism of Action

The mechanism of action of diammonium fumarate involves its interaction with cellular pathways. It is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant proteins, providing protection against oxidative damage .

Comparison with Similar Compounds

Ammonium fumarate: Similar in structure but contains only one ammonium ion.

Dimethyl fumarate: An ester of fumaric acid, used in the treatment of multiple sclerosis.

Monothis compound: Contains one ammonium ion and one hydrogen ion

Uniqueness: Dithis compound is unique due to its dual ammonium ions, which enhance its solubility and reactivity compared to its monoammonium counterpart. Its applications in food and pharmaceuticals also distinguish it from other fumarates .

Biological Activity

Ammonium fumarate is a compound derived from fumaric acid, which has garnered attention for its biological activities, particularly in metabolic processes and as a potential feed additive in livestock nutrition. This article explores its biological activity, covering its effects on ruminal fermentation, microbial metabolism, and industrial applications.

This compound is a salt formed from fumaric acid and ammonium hydroxide. It is commonly used in various applications, including food additives and pharmaceuticals. The compound exhibits specific intermolecular interactions, such as hydrogen bonding, which contribute to its stability and functionality in biological systems .

1. Effects on Rumen Microbial Fermentation

Research has demonstrated that this compound significantly influences rumen fermentation processes. A study involving dairy does showed that the addition of fumarate resulted in:

- Decreased ammonia accumulation : Fumarate treatment led to a linear decrease in ammonia concentrations across various nitrogen sources (e.g., ammonium bicarbonate, casein peptides) during in vitro fermentation studies .

- Increased volatile fatty acids (VFAs) : The presence of fumarate increased the production of acetate and propionate, crucial for energy metabolism in ruminants. This shift also altered the acetate to propionate ratio, which is vital for optimizing energy utilization .

- Enhanced fiber digestion : Fumarate supplementation improved the digestion of neutral detergent fiber (NDF) by promoting the activity of endoglucanase and xylanase enzymes produced by rumen microorganisms .

Table 1: Effects of this compound on Rumen Fermentation Parameters

| Parameter | Control (No Fumarate) | Fumarate Supplemented |

|---|---|---|

| Ammonia Concentration (mg/dL) | 5.3 | Decreased |

| Acetate Production (mM) | Baseline | Increased |

| Propionate Production (mM) | Baseline | Increased |

| Total VFA Concentration (mM) | Baseline | Increased |

2. Microbial Metabolism

This compound serves as a substrate for various microbial processes. It has been utilized in industrial applications for the production of amino acids such as L-alanine and L-aspartic acid through microbial fermentation. For instance:

- L-Alanine Production : Using immobilized microbial cells, this compound can be converted into L-alanine under specific conditions, showcasing its utility in biotechnological applications .

- L-Aspartic Acid Synthesis : Continuous production processes using this compound have achieved high yields of L-aspartic acid, indicating its effectiveness as a precursor in amino acid biosynthesis .

Study 1: Ruminal Fermentation Dynamics

In a controlled experiment with dairy does, researchers assessed the impact of this compound on nutrient digestibility over 21 days. The findings indicated that while weight gain remained unchanged, whole-tract digestion of gross energy and crude protein improved significantly with fumarate supplementation. Plasma glucose levels also increased, suggesting enhanced metabolic efficiency .

Study 2: Industrial Applications

A study focused on the industrial use of this compound for producing L-aspartic acid demonstrated that varying concentrations of this compound influenced reaction rates and product yields. Optimal conditions were identified at specific pH levels and temperatures to maximize output .

Properties

CAS No. |

32378-54-4 |

|---|---|

Molecular Formula |

C4H10N2O4 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

diazanium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;; |

InChI Key |

CKKXWJDFFQPBQL-SEPHDYHBSA-N |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.